Casanthranol

Description

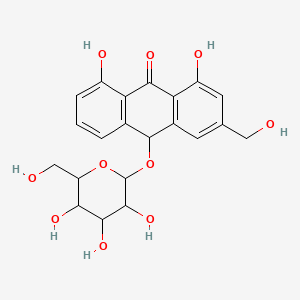

4,5-Dihydroxy-2-(hydroxymethyl)-10-oxo-9,10-dihydro-9-anthracenyl hexopyranoside is a member of anthracenes.

This compound is a concentrated mixture of anthranol glycosides from cascara sagrada (dried bark of Rhamnus p.) and used as a laxative in constipation and various medical conditions, stimulant laxative this compound encourages bowel movements by acting on the intestinal wall to increase muscle contractions. (NCI04)

Purgative anthraquinone found in several plants, especially RHAMNUS PURSHIANA. It was formerly used as a laxative, but is now used mainly as a tool in toxicity studies.

Propriétés

IUPAC Name |

1,8-dihydroxy-3-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c22-6-8-4-10-15(12(25)5-8)17(27)14-9(2-1-3-11(14)24)20(10)31-21-19(29)18(28)16(26)13(7-23)30-21/h1-5,13,16,18-26,28-29H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUHNROBVJNNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2OC4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Casanthranol appears as light brown or brown powder. (NTP, 1992) | |

| Record name | CASANTHRANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | CASANTHRANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

8024-48-4 | |

| Record name | CASANTHRANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Melting Point |

248 °F (decomposes) (NTP, 1992) | |

| Record name | CASANTHRANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Core Mechanism of Casanthranol on Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casanthranol, a member of the anthranoid class of stimulant laxatives, exerts its pharmacological effect on gastrointestinal smooth muscle primarily through its active metabolite, rhein anthrone. This technical guide delineates the current understanding of the mechanism of action of this compound on smooth muscle, with a focus on the molecular signaling pathways, supporting quantitative data from related compounds, and detailed experimental protocols for in-vitro analysis. While direct quantitative data for this compound is limited, this guide leverages data from its active metabolite and structurally similar anthraquinones, such as emodin, to provide a comprehensive overview for research and drug development professionals.

Introduction

This compound is a prodrug that remains inactive until it reaches the colon, where gut bacteria metabolize it into its active form, rhein anthrone.[1] The laxative effect of this compound is primarily attributed to two key actions of rhein anthrone: the stimulation of colonic motility and the alteration of intestinal water and electrolyte secretion.[1][2] This guide will focus on the former, detailing the cellular and molecular events that lead to increased smooth muscle contraction.

Molecular Mechanism of Action

The stimulatory effect of rhein anthrone on colonic smooth muscle is a multifaceted process involving the modulation of key signaling pathways that regulate muscle contraction. The primary mechanism involves an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).

Signaling Pathways

The contractile signaling cascade initiated by rhein anthrone in colonic smooth muscle cells can be summarized as follows:

-

Increased Intracellular Calcium ([Ca2+]i): Rhein anthrone induces an increase in cytosolic calcium levels.[3] This is achieved through the release of calcium from intracellular stores, specifically the sarcoplasmic reticulum (SR), via inositol trisphosphate (IP3) sensitive and ryanodine-sensitive channels.[3][4] There is also evidence suggesting an influx of extracellular calcium contributes to the sustained elevation of [Ca2+]i.[3][5]

-

Activation of Calmodulin and Myosin Light Chain Kinase (MLCK): The elevated intracellular calcium binds to calmodulin (CaM).[6] The Ca2+-CaM complex then activates myosin light chain kinase (MLCK).[6]

-

Myosin Light Chain Phosphorylation and Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin II (MLC20), which is a crucial step for the initiation of the cross-bridge cycle between actin and myosin filaments, leading to smooth muscle contraction.[6]

-

Involvement of Protein Kinase C (PKC): In addition to the Ca2+-CaM-MLCK pathway, evidence from the related anthraquinone emodin suggests the involvement of Protein Kinase C (PKC). Emodin has been shown to cause the translocation of PKCα from the cytosol to the cell membrane, indicating its activation.[7] Activated PKC can contribute to the contractile response by phosphorylating specific proteins that enhance the sensitivity of the contractile apparatus to calcium.

-

Role of Prostaglandins: Rhein anthrone has been shown to stimulate the synthesis and release of prostaglandin E2 (PGE2) in the colon.[8][9] PGE2 can act as a paracrine signaling molecule, further enhancing smooth muscle contraction and intestinal secretion.

The following diagram illustrates the proposed signaling pathway:

Quantitative Data

| Compound | Preparation | Parameter | Value | Reference |

| Emodin | Isolated rat colonic circular smooth muscle cells | Maximal Contraction | 19.17% ± 2.59% reduction in cell length at 50 µmol/L | [7] |

| Emodin | Isolated rat colonic circular smooth muscle cells | Concentration Range for Contraction | 5 to 100 µmol/L (concentration-dependent) | [7] |

Note: This data is for emodin and should be considered as indicative for the potential effects of rhein anthrone, the active metabolite of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of compounds like this compound and its metabolites on smooth muscle.

Organ Bath Assay for Smooth Muscle Contraction

This ex vivo method is used to measure the contractile force of isolated smooth muscle strips in response to pharmacological agents.[10][11]

Workflow Diagram:

Detailed Protocol:

-

Tissue Preparation:

-

Euthanize a laboratory animal (e.g., Wistar rat) according to approved ethical protocols.

-

Excise a segment of the colon and place it in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

-

Carefully remove the mucosa and submucosa to isolate the smooth muscle layers.

-

Cut longitudinal or circular smooth muscle strips (approximately 2 mm wide and 10 mm long).

-

-

Mounting and Equilibration:

-

Suspend the muscle strips vertically in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

-

-

Viability Check:

-

Contract the muscle strips with a high concentration of potassium chloride (e.g., 50-80 mM) to ensure tissue viability.

-

Wash the tissues with fresh Krebs-Henseleit solution until the baseline tension is restored.

-

-

Drug Administration and Recording:

-

Add cumulative concentrations of the test compound (e.g., rhein anthrone) to the organ bath.

-

Record the isometric tension generated by the muscle strips using a data acquisition system.

-

-

Data Analysis:

-

Measure the amplitude of the contractions at each concentration.

-

Construct a dose-response curve to determine parameters such as EC50 and maximal response.

-

Measurement of Intracellular Calcium ([Ca2+]i)

This method utilizes fluorescent calcium indicators to visualize and quantify changes in intracellular calcium concentrations in isolated smooth muscle cells.[4][12]

-

Cell Isolation:

-

Isolate single smooth muscle cells from the desired tissue (e.g., rat colon) by enzymatic digestion using a combination of collagenase and papain.

-

-

Loading with Calcium Indicator:

-

Incubate the isolated cells with a membrane-permeant form of a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-3 AM) in a physiological salt solution.

-

The acetoxymethyl (AM) ester allows the dye to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the fluorescent indicator inside the cell.

-

-

Fluorescence Microscopy:

-

Place the dye-loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

For ratiometric dyes like Fura-2, excite the cells at two different wavelengths (e.g., 340 nm and 380 nm) and measure the ratio of the emitted fluorescence at 510 nm. This ratio is proportional to the intracellular calcium concentration.

-

For single-wavelength dyes like Fluo-3, excite at a single wavelength (e.g., 488 nm) and measure the change in fluorescence intensity.

-

-

Experimental Procedure:

-

Perfuse the cells with a control solution to establish a baseline [Ca2+]i.

-

Apply the test compound (e.g., rhein anthrone) and continuously record the fluorescence signal.

-

At the end of the experiment, calibrate the fluorescence signal to absolute [Ca2+]i values using ionophores in the presence of known high and low calcium concentrations.

-

Protein Kinase C (PKC) Translocation Assay

This assay determines the activation of PKC by observing its movement from the cytosol to the cell membrane.[13][14]

-

Cell Culture and Treatment:

-

Culture smooth muscle cells to an appropriate confluency.

-

Treat the cells with the test compound (e.g., rhein anthrone) for various time points.

-

-

Cell Fractionation:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a hypotonic buffer and separate the cytosolic and membrane fractions by ultracentrifugation.

-

-

Western Blot Analysis:

-

Resolve the proteins from the cytosolic and membrane fractions by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for the PKC isoform of interest (e.g., PKCα).

-

Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for detection.

-

Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the relative amount of PKC in each fraction. An increase in the membrane fraction and a corresponding decrease in the cytosolic fraction indicate PKC translocation.

-

Conclusion

The mechanism of action of this compound on smooth muscle is mediated by its active metabolite, rhein anthrone. The primary effect is an increase in smooth muscle contractility, driven by a rise in intracellular calcium and the activation of the Ca2+-Calmodulin-MLCK pathway. Evidence from related compounds suggests a contributing role for the activation of Protein Kinase C. Furthermore, the local production of prostaglandins may amplify the contractile response. While direct quantitative data for this compound and rhein anthrone remains an area for further investigation, the experimental protocols detailed in this guide provide a robust framework for future research into the precise pharmacological effects of this and other anthranoid laxatives. A thorough understanding of these mechanisms is crucial for the development of novel and more targeted prokinetic agents.

References

- 1. Calcium signalling in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-proliferative effect of rhein, an anthraquinone isolated from Cassia species, on Caco-2 human adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Contractile effects and intracellular Ca2+ signalling induced by emodin in circular smooth muscle cells of rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signal pathways involved in emodin-induced contraction of smooth muscle cells from rat colon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of rhein anthrone and rhein on small intestine transit rate in rats: evidence of prostaglandin mediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin E2-mediated stimulation of mucus synthesis and secretion by rhein anthrone, the active metabolite of sennosides A and B, in the mouse colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dmt.dk [dmt.dk]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Methodological considerations for the measurement of protein kinase C translocation in intact smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein kinase C translocation in intact vascular smooth muscle strips - PMC [pmc.ncbi.nlm.nih.gov]

α-Glycosides in Casanthranol Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casanthranol, a complex mixture of anthranol glycosides derived from the aged bark of Rhamnus purshiana (Cascara Sagrada), has a long history of use as a stimulant laxative.[1][2][3] The primary active constituents responsible for its therapeutic effect are a group of C-glycosides and O-glycosides, collectively known as cascarosides.[4] These α-glycosides are hydrophilic and remain inactive until they reach the colon, where they are hydrolyzed by the gut microbiota into their active aglycones, primarily emodin and aloe-emodin.[2] This technical guide provides an in-depth overview of the α-glycosides found in this compound extracts, including their quantitative analysis, detailed experimental protocols for extraction and analysis, and a proposed mechanism of action.

Quantitative Composition of α-Glycosides in this compound

The United States Pharmacopeia (USP) sets standards for the composition of this compound.[5] Furthermore, detailed chromatographic studies have successfully isolated and quantified individual cascarosides from Cascara Sagrada extracts.[4] The following tables summarize the key quantitative data regarding the α-glycoside content in this compound.

Table 1: USP Specifications for this compound [5]

| Component | Specification |

| Total Hydroxyanthracene Derivatives | Not less than 20.0 g per 100 g (dried basis) |

| Cascarosides (as a percentage of total hydroxyanthracene derivatives) | Not less than 80.0% (calculated as cascaroside A) |

Table 2: Isolated Yields of Cascarosides from n-Butanol-Soluble Extract of Cascara Sagrada Bark *[4]

| Cascaroside | Yield (mg) from 510 mg of extract |

| Cascaroside C | 34 |

| Cascaroside D | 26 |

| Cascaroside E | 19 |

| Cascaroside F | 15 |

| Cascaroside A | 53 |

| Cascaroside B | 31 |

*Data obtained through high-performance countercurrent chromatography.

Experimental Protocols

Extraction of this compound from Rhamnus purshiana Bark (USP Method for Cascara Sagrada Extract)

This protocol is adapted from the United States Pharmacopeia monograph for Cascara Sagrada Extract.[1]

Materials and Equipment:

-

Coarsely powdered, aged Rhamnus purshiana bark

-

Boiling water

-

Percolator

-

Maceration vessel

-

Evaporation apparatus (e.g., rotary evaporator)

-

Sieve (No. 60)

-

Starch or other inert, non-toxic diluent

Procedure:

-

Maceration: Mix 900 g of coarsely powdered Cascara Sagrada bark with 4000 mL of boiling water in a suitable vessel. Allow the mixture to macerate for 3 hours.

-

Percolation: Transfer the macerated mixture to a percolator. Allow the liquid to drain and then begin the percolation process.

-

Exhaustive Percolation: Use boiling water as the menstruum to exhaust the bark. Continue percolation until approximately 5000 mL of percolate is collected.

-

Concentration: Evaporate the collected percolate to dryness using a suitable evaporation apparatus.

-

Powdering and Standardization: Reduce the dried extract to a fine powder. Assay the powder for its hydroxyanthracene derivative content. Based on the assay, add a sufficient quantity of a dried, inert, non-toxic diluent (e.g., starch) to standardize the extract to contain 11 g of hydroxyanthracene derivatives per 100 g of the final product.

-

Sieving: Thoroughly mix the powdered extract and diluent. Pass the final mixture through a No. 60 sieve to ensure homogeneity.

-

Storage: Preserve the final this compound extract in tight, light-resistant containers at a temperature not exceeding 30°C.

High-Performance Liquid Chromatography (HPLC) for the Analysis of Cascarosides

The following provides a general framework for an HPLC method for the analysis of cascarosides, based on principles of reversed-phase chromatography for anthraquinone glycosides. Specific parameters may require optimization.

Materials and Equipment:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable mobile phase modifier

-

Reference standards for cascarosides (if available) or a well-characterized this compound extract

-

Syringe filters (0.45 µm)

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient starting with a higher proportion of Mobile Phase A and increasing the proportion of Mobile Phase B over time to elute the more hydrophobic compounds. A typical gradient might run from 10% B to 90% B over 30-40 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Anthraquinone glycosides can be detected at multiple wavelengths, with 254 nm and 280 nm being common. A DAD allows for the acquisition of spectra to aid in peak identification.

-

Injection Volume: 10-20 µL

Sample Preparation:

-

Accurately weigh a known amount of this compound extract.

-

Dissolve the extract in a suitable solvent, such as a methanol-water mixture. Sonication may be used to aid dissolution.

-

Bring the solution to a known volume in a volumetric flask.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the prepared sample onto the column.

-

Run the gradient program and collect the chromatogram.

-

Identify and quantify the cascaroside peaks by comparing their retention times and UV spectra with those of reference standards or by relative quantification if standards are unavailable.

Proposed Signaling Pathway for the Laxative Effect of this compound α-Glycosides

While the precise molecular signaling pathway for cascarosides has not been fully elucidated, research on similar anthraquinone glycosides, such as sennosides, provides a plausible mechanism of action. The proposed pathway involves the modulation of prostaglandin E2 (PGE2) and aquaporin-3 (AQP3) in the colon.

Caption: Proposed mechanism of action for this compound's α-glycoside metabolites in the colon.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of α-glycosides from Cascara Sagrada bark.

Caption: A typical experimental workflow for the extraction and analysis of this compound.

Conclusion

This compound extracts are a rich source of α-glycosides, primarily cascarosides, which are responsible for their laxative properties. The quantitative composition of these extracts is well-defined by pharmacopeial standards and can be accurately determined using chromatographic techniques such as HPLC. The provided experimental protocols offer a foundation for the extraction and analysis of these compounds in a laboratory setting. While the precise signaling pathway of cascarosides is an area for further research, the proposed mechanism involving the modulation of PGE2 and AQP3 provides a strong working hypothesis for their action in the colon. This technical guide serves as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.

References

- 1. uspbpep.com [uspbpep.com]

- 2. ansm.sante.fr [ansm.sante.fr]

- 3. Prostaglandin E2 Promotes Colorectal Cancer Stem Cell Expansion and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of temperature, time, and solvent ratio on the extraction of phenolic compounds and the anti-radical activity of Clinacanthus nutans Lindau leaves by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3627888A - Method for obtaining cascarosides from cascara bark - Google Patents [patents.google.com]

A Technical Guide to A-Anthraquinone Derivatives from Cascara sagrada

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the a-anthraquinone derivatives found in Cascara sagrada (Rhamnus purshiana), a plant historically recognized for its potent laxative properties. This document details the chemistry, pharmacology, and relevant experimental methodologies for the study of these compounds, aiming to serve as a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Cascara sagrada and its Active Constituents

Cascara sagrada, meaning "sacred bark," is derived from the dried and aged bark of the Rhamnus purshiana tree, native to North America.[1] For centuries, it has been utilized in traditional medicine, primarily as a stimulant laxative to treat constipation.[2][3] The therapeutic effects of Cascara sagrada are attributed to its rich content of anthraquinone glycosides, with the primary active compounds being the cascarosides.[4][5]

The total hydroxyanthracene glycoside content in the dried bark typically ranges from 8% to 25%, of which at least 60% consists of cascarosides.[6] The primary a-anthraquinone derivatives are cascarosides A, B, C, D, E, and F.[6] These are complex O- and C-glycosides of aloe-emodin, chrysophanol, and emodin anthrones.[6][7] The glycosidic linkage is crucial for their pharmacological activity, as it facilitates the transport of the active aglycone moiety to the colon.[4]

Chemical Composition and Quantitative Data

The primary a-anthraquinone derivatives in Cascara sagrada are a complex mixture of glycosides. The major components are the cascarosides, which are further classified based on their aglycone core and stereochemistry. Below is a summary of the key anthraquinone derivatives and their quantitative data from extraction and isolation studies.

| Compound | Type | Aglycone | Glycosidic Linkage | Typical Yield (from 2.1g water-soluble extract)[8] |

| Cascaroside A | Anthrone C- and O-glycoside | Aloe-emodin anthrone | 8-O-β-D-glucoside of 10-(S)-desoxyglucosyl aloe-emodin anthrone | 389 mg |

| Cascaroside B | Anthrone C- and O-glycoside | Aloe-emodin anthrone | 8-O-β-D-glucoside of 10-(R)-desoxyglucosyl aloe-emodin anthrone | 187 mg |

| Cascaroside C | Anthrone C- and O-glycoside | Chrysophanol anthrone | 8-O-β-D-glucoside of 10-(R/S)-desoxyglucosyl chrysophanol anthrone | 34 mg (from 510mg n-butanol extract) |

| Cascaroside D | Anthrone C- and O-glycoside | Chrysophanol anthrone | 8-O-β-D-glucoside of 10-(R/S)-desoxyglucosyl chrysophanol anthrone | 26 mg (from 510mg n-butanol extract) |

| Cascaroside E | Anthrone C- and O-glycoside | Emodin anthrone | 8-O-β-D-glucoside of 10-(R/S)-desoxyglucosyl emodin anthrone | 19 mg (from 510mg n-butanol extract) |

| Cascaroside F | Anthrone C- and O-glycoside | Emodin anthrone | 8-O-β-D-glucoside of 10-(R/S)-desoxyglucosyl emodin anthrone | 15 mg (from 510mg n-butanol extract) |

| Aloins A and B | Anthrone C-glycosides | Aloe-emodin anthrone | - | 10-30% of total hydroxyanthracenes |

| Chrysaloins A and B | Anthrone C-glycosides | Chrysophanol anthrone | - | Present |

| Free Anthraquinones | Aglycones | Emodin, Aloe-emodin, Chrysophanol | - | Present |

Pharmacological Mechanism of Action

The laxative effect of Cascara sagrada's anthraquinone derivatives is a multi-step process that primarily targets the colon. The glycosides remain largely unabsorbed in the small intestine and travel to the large intestine.[9] There, colonic bacteria metabolize these glycosides into their active aglycone forms.[9] These aglycones then exert a dual effect:

-

Stimulation of Peristalsis : The active anthraquinones stimulate the myenteric plexus, a network of nerves within the muscular wall of the colon.[9] This stimulation increases smooth muscle contractions, leading to enhanced peristalsis and accelerated colonic transit.[5][9]

-

Alteration of Fluid and Electrolyte Balance : The anthraquinones inhibit the absorption of water and electrolytes from the colon and stimulate the secretion of water and electrolytes into the lumen.[1][4] This results in an increased volume of intestinal contents, which further promotes bowel movements.[4]

Recent research has also implicated the nitric oxide (NO) signaling pathway in the laxative effect of cascara. Studies have shown that cascara extract can increase the activity of both constitutive and inducible nitric oxide synthase (NOS) in the colon. The resulting increase in NO can lead to smooth muscle relaxation and modulation of intestinal motility.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of a-anthraquinone derivatives from Cascara sagrada.

Extraction and Isolation of Cascarosides

A common method for the isolation of cascarosides is high-performance countercurrent chromatography (HPCCC).[8]

Protocol for HPCCC Isolation of Cascarosides A and B: [8]

-

Preparation of Water-Soluble Extract :

-

Macerate dried and powdered Cascara sagrada bark with 80% methanol.

-

Concentrate the methanol extract under reduced pressure.

-

Suspend the residue in water and partition with n-butanol.

-

Collect the water-soluble fraction and lyophilize.

-

-

HPCCC Separation :

-

Use a one-step preparative-scale HPCCC method.

-

Solvent System : Ethyl acetate-n-butanol-water (2:8:10, v/v/v, normal-phase mode).

-

Sample Loading : Dissolve 2.1 g of the water-soluble extract in the solvent mixture.

-

Elution : Elute at a specific flow rate and collect fractions.

-

Analysis : Monitor the fractions by HPLC to identify and pool those containing pure cascarosides A and B.

-

In Vivo Evaluation of Laxative Effect in Rats

This protocol is based on a study investigating the role of nitric oxide synthase in cascara-induced diarrhea.

Protocol:

-

Animal Model : Male Wistar rats.

-

Treatment : Administer a Cascara sagrada extract orally (p.o.) at a dose of 800 mg/kg.

-

Observation : House the rats in individual cages with a wire mesh floor and observe for the onset and severity of diarrhea.

-

Ex Vivo Analysis of Nitric Oxide Synthase Activity :

-

After a specified time, euthanize the animals and excise the colon.

-

Prepare a homogenate of the colonic tissue.

-

Measure the Ca2+-dependent constitutive and inducible nitric oxide synthase activity using a suitable assay (e.g., monitoring the conversion of [3H]L-arginine to [3H]L-citrulline).

-

In Vitro Cytotoxicity and Apoptosis Assays

The following protocol is adapted from studies on the cytotoxicity of anthraquinones and Cascara sagrada extracts.

Protocol:

-

Cell Lines :

-

HeLa (human cervical cancer)

-

T98-G (human glioblastoma)

-

K562 (human chronic myelogenous leukemia)

-

HL-60 (human promyelocytic leukemia)

-

NOK-SI (normal human oral keratinocytes)

-

-

Treatment :

-

Culture the cells in appropriate media.

-

Treat the cells with varying concentrations of Cascara sagrada crude extract or isolated cascarosides (e.g., 1, 10, 50, 100, 500, and 1000 µg/mL).

-

-

Cell Viability Assay (alamarBlue) :

-

After a 48-hour incubation period, add alamarBlue reagent to each well.

-

Incubate for a further 3 hours.

-

Measure the fluorescence at an appropriate excitation and emission wavelength to determine cell viability.

-

-

Apoptosis Assay (Western Blotting) :

-

Lyse the treated cells and extract the proteins.

-

Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., pro-caspase-3, pro-caspase-8, PARP).

-

Use a secondary antibody conjugated to a detectable marker to visualize the protein bands.

-

Signaling Pathway of Nitric Oxide in Intestinal Motility

The stimulation of the myenteric plexus by cascara's active aglycones leads to the activation of nitric oxide synthase (NOS). The subsequent production of nitric oxide (NO) plays a crucial role in modulating intestinal smooth muscle contractility.

Conclusion

The a-anthraquinone derivatives from Cascara sagrada represent a class of natural products with well-documented pharmacological activity. Their mechanism of action, involving a complex interplay between gut microbiota, the enteric nervous system, and local signaling pathways, continues to be an area of active research. The experimental protocols outlined in this whitepaper provide a foundation for further investigation into the therapeutic potential and safety of these compounds. A deeper understanding of their molecular targets and signaling cascades will be crucial for the development of novel therapeutics for gastrointestinal disorders.

References

- 1. anais.infobibos.com.br [anais.infobibos.com.br]

- 2. Nitric Oxide: From Gastric Motility to Gastric Dysmotility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Augmentation of cGMP/PKG pathway and colonic motility by hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitric Oxide: From Gastric Motility to Gastric Dysmotility - ProQuest [proquest.com]

- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 6. Calcium-dependent and calcium-independent inhibition of contraction by cGMP/cGKI in intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Augmentation of cGMP/PKG pathway and colonic motility by hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Integrative Control of Gastrointestinal Motility by Nitric Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

In-Depth Technical Guide to the In Vivo Pharmacokinetics of Casanthranol

Disclaimer: As of the latest literature search, specific in vivo pharmacokinetic studies detailing the quantitative analysis of Casanthranol are not publicly available. Therefore, this document serves as an in-depth technical guide outlining the established principles and methodologies that would be employed to characterize the pharmacokinetics of this compound in vivo. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Pharmacokinetics

Pharmacokinetics is the study of the time course of a drug's absorption, distribution, metabolism, and excretion (ADME) within a living organism.[1][2][3] A thorough understanding of these processes is critical in drug development to determine the optimal dose, dosing frequency, and to predict potential drug interactions and toxicity.[2]

Hypothetical Experimental Protocol for In Vivo Pharmacokinetic Assessment of this compound

This section outlines a detailed, hypothetical protocol for a preclinical in vivo pharmacokinetic study of this compound in a rodent model, a common first step in characterizing a new chemical entity.

2.1. Animal Model

-

Species: Sprague-Dawley rats (male and female, 8-10 weeks old).

-

Housing: Animals would be housed in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.

-

Acclimation: A minimum of a one-week acclimation period is required before the study begins.

2.2. Dosing and Administration

-

Formulation: this compound would be formulated in a suitable vehicle (e.g., a solution of 0.5% carboxymethylcellulose in sterile water).

-

Routes of Administration:

-

Intravenous (IV) Bolus: To determine absolute bioavailability, a cohort of animals would receive a single IV dose (e.g., 2 mg/kg) via the tail vein.

-

Oral Gavage (PO): To assess oral absorption, a separate cohort would receive a single oral dose (e.g., 10 mg/kg) using a gavage needle.

-

2.3. Sample Collection

-

Biological Matrix: Blood will be the primary matrix for analysis.

-

Sampling Time Points:

-

IV Administration: Blood samples (approximately 0.2 mL) would be collected from the jugular or saphenous vein at pre-dose (0), and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Oral Administration: Blood samples would be collected at pre-dose (0), and at 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

-

Sample Processing: Blood samples would be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. The resulting plasma would be stored at -80°C until analysis.

Bioanalytical Method for Quantification of this compound

A sensitive and specific analytical method is crucial for accurately measuring the concentration of this compound in biological samples.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust technique for this purpose.[4][5][6]

3.1. Sample Preparation

Prior to analysis, plasma samples would require processing to remove proteins and other interfering substances.[7] Common techniques include:

-

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to the plasma to precipitate proteins.

-

Liquid-Liquid Extraction (LLE): This method separates the drug from the aqueous matrix into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte of interest.[5]

3.2. LC-MS/MS Analysis

-

Chromatography: The prepared sample extract would be injected into a high-performance liquid chromatography (HPLC) system to separate this compound from other components.[6]

-

Mass Spectrometry: The separated analyte would then be introduced into a tandem mass spectrometer for detection and quantification. This technique offers high sensitivity and selectivity.[5][6]

-

Method Validation: The analytical method would be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.[4]

Pharmacokinetic Data Presentation

The plasma concentration-time data would be analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters. The results would be summarized in a clear and concise table for easy comparison between different routes of administration.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Following Intravenous (IV) and Oral (PO) Administration in Rats.

| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |

| Cmax (ng/mL) | - | Value |

| Tmax (h) | - | Value |

| AUC0-t (ng·h/mL) | Value | Value |

| AUC0-inf (ng·h/mL) | Value | Value |

| t1/2 (h) | Value | Value |

| CL (L/h/kg) | Value | - |

| Vd (L/kg) | Value | - |

| F (%) | - | Value |

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.

-

t1/2: Elimination half-life.

-

CL: Clearance.

-

Vd: Volume of distribution.

-

F (%): Absolute bioavailability.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for an in vivo pharmacokinetic study.

References

- 1. Absorption, Distribution, Metabolism and Excretion of Drug | Pharmaguideline [pharmaguideline.com]

- 2. longdom.org [longdom.org]

- 3. downloads.lww.com [downloads.lww.com]

- 4. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]

- 5. ijisrt.com [ijisrt.com]

- 6. researchgate.net [researchgate.net]

- 7. uab.edu [uab.edu]

An In-depth Technical Guide to the Oral Bioavailability of Casanthranol

For Researchers, Scientists, and Drug Development Professionals

Introduction to Casanthranol

This compound is a stimulant laxative belonging to the anthranoid class of compounds. These compounds are naturally derived from plants such as Senna and Cascara.[1][2] Like other anthranoid laxatives, this compound is a glycoside. In its glycosidic form, it is largely inactive and poorly absorbed in the upper gastrointestinal tract. Its laxative effect is initiated by the metabolic activity of the gut microbiota in the colon.[1][2][3]

Presumed Metabolic Pathway and Mechanism of Action

Upon oral administration, this compound is presumed to follow the metabolic pathway characteristic of anthranoid glycosides. The glycoside moiety allows the compound to pass through the stomach and small intestine largely unchanged.[3][4] In the colon, bacterial β-glucosidases hydrolyze the sugar molecules, releasing the active aglycone, an anthrone.[2][4] This active metabolite is responsible for the laxative effect, which occurs through two primary mechanisms:

-

Stimulation of Colonic Motility: The anthrone metabolite directly irritates the smooth muscle of the colon, leading to increased peristalsis and accelerated transit of fecal matter.[3]

-

Alteration of Fluid and Electrolyte Balance: It inhibits the absorption of water and electrolytes from the colon and promotes their secretion into the lumen. This results in an increased water content of the stool, making it softer and easier to pass.[3]

The active anthrone can be further oxidized to its corresponding anthraquinone, such as rhein, which can be absorbed into the systemic circulation to a limited extent.[1][5] The laxative effect typically manifests within 6 to 12 hours after oral administration, consistent with the time required for the compound to reach the colon.[3][6]

Signaling Pathway for Anthranoid Laxative Action

Caption: Presumed metabolic activation and mechanism of action of this compound.

Quantitative Bioavailability Data (Extrapolated from Sennosides)

Due to the absence of specific pharmacokinetic data for this compound, the following tables summarize data from studies on sennosides A and B in rats and rhein (a common metabolite) in humans. This data provides an estimate of the expected low systemic bioavailability of the parent glycoside and the pharmacokinetic profile of its metabolites.

Table 1: Pharmacokinetic Parameters of Sennoside A and B after Oral Administration in Rats

| Parameter | Sennoside A | Sennoside B |

| Dose | Not specified | Not specified |

| Animal Model | Sprague-Dawley Rats | Rats |

| Cmax | 13.2-31.7 ng/mL | 14.06 ± 2.73 µg/L |

| Tmax | 2.9-3.6 h | Not Reported |

| t½ | 15.4-18.3 h | Not Reported |

| Absolute Bioavailability | 0.9%-1.3% | 3.60% |

| Reference | [7] | [8] |

Table 2: Pharmacokinetic Parameters of Rhein (Metabolite) in Humans

| Parameter | Value |

| Precursor Compound | Senna Pods Powder (20 mg sennosides) |

| Subject | Human |

| Cmax of Rhein | 100 ng/mL |

| Tmax | Not Reported |

| t½ | Not Reported |

| Note | No accumulation of rhein was observed after 7 days of oral administration. |

| Reference | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the oral bioavailability of a compound like this compound.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and absolute bioavailability) of this compound and its major metabolites after oral administration.

Materials:

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Test Substance: this compound of known purity.

-

Vehicle: Appropriate vehicle for oral and intravenous administration (e.g., saline with a co-solvent).

-

Equipment: Oral gavage needles, syringes, blood collection tubes (with anticoagulant), centrifuge, analytical balance, LC-MS/MS system.

Methodology:

-

Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.

-

Fasting: Fast the animals overnight (approximately 12 hours) with free access to water before dosing.

-

Dosing:

-

Oral Group: Administer a single dose of this compound via oral gavage.

-

Intravenous Group: Administer a single dose of this compound via tail vein injection to determine absolute bioavailability.

-

-

Blood Sampling: Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Sample Analysis:

-

Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound and its expected metabolites (e.g., the aglycone) in plasma.

-

Prepare a calibration curve and quality control samples.

-

Analyze the plasma samples.

-

-

Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis software.

In Vivo Laxative Activity Study in Loperamide-Induced Constipated Rats

Objective: To evaluate the laxative efficacy of orally administered this compound.

Materials:

-

Animals: Male Wistar rats (180-220 g).

-

Constipating Agent: Loperamide.

-

Test Substance: this compound.

-

Positive Control: A known laxative (e.g., bisacodyl).

-

Vehicle: Appropriate vehicle for oral administration.

-

Equipment: Metabolic cages, oral gavage needles, analytical balance.

Methodology:

-

Animal Acclimatization: Acclimatize rats in individual metabolic cages for several days.

-

Induction of Constipation: Administer loperamide orally to induce constipation for a set period (e.g., 3-7 days).

-

Treatment Groups:

-

Normal Control: Receive vehicle only.

-

Constipated Control: Receive loperamide and vehicle.

-

Positive Control: Receive loperamide and a standard laxative.

-

Test Groups: Receive loperamide and different doses of this compound.

-

-

Administration: Administer the test substance, positive control, or vehicle orally once daily for the duration of the study.

-

Fecal Parameter Measurement: Collect and measure the following fecal parameters daily:

-

Total number of fecal pellets.

-

Total weight of fecal pellets.

-

Fecal water content (by drying the feces to a constant weight).

-

-

Intestinal Transit Measurement (optional): On the final day, administer a charcoal meal orally and measure the distance traveled by the charcoal through the small intestine after a specific time.

-

Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA).

Experimental Workflow Diagram

Caption: Workflow for an in vivo laxative activity study in rats.

Conclusion

The oral bioavailability of this compound is expected to be very low for the parent glycoside, which is a prerequisite for its colon-specific action. The laxative effect is dependent on its metabolism by the gut microbiota to release the active aglycone. Systemic exposure is likely limited to small amounts of the absorbed aglycone and its subsequent metabolites. The provided experimental protocols offer a framework for conducting definitive studies to elucidate the precise pharmacokinetic profile and efficacy of this compound. Such studies are essential for a comprehensive understanding of its disposition in the body and for the development of optimized drug formulations.

References

- 1. Sennosides Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 2. Metabolism and pharmacokinetics of anthranoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Sennosides? [synapse.patsnap.com]

- 4. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Senna glycoside - Wikipedia [en.wikipedia.org]

- 7. Determination of Sennoside A in Rat Plasma by Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry and Its Application to a Rat Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic and metabolic profiling studies of sennoside B by UPLC-MS/MS and UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Biological Context of a-Casanthranol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of a-casanthranol, a complex mixture of anthranol glycosides derived from the bark of Rhamnus purshiana (cascara sagrada).[1][2][3] Understanding the solubility of this natural product is critical for its application in pharmacological research and drug development. This document outlines its solubility in dimethyl sulfoxide (DMSO) and other solvent classes, details a standard protocol for solubility determination, and touches upon its potential biological signaling pathways.

Solubility Profile of a-Casanthranol

a-Casanthranol's solubility is a key determinant for its handling, formulation, and use in in vitro and in vivo studies. As a glycoside mixture, its solubility is influenced by the polarity of the solvent.

Quantitative Solubility Data

The available quantitative data for a-casanthranol's solubility is summarized in the table below.

| Solvent | Solubility | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥20.45 mg/mL | Not Specified | A common solvent for preparing stock solutions for biological assays.[1][3] |

| Water | Insoluble (or <1 mg/mL) | 20°C (66°F) | Generally considered insoluble in water.[1][4] One source indicates a solubility of 10 mg/mL is possible with heat, resulting in a hazy or turbid solution.[2] |

| Ethanol | Insoluble | Not Specified | Insoluble in ethanol.[1] |

Qualitative Solubility in Other Solvents

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): a-Casanthranol is expected to have some degree of solubility in these solvents, similar to other anthraquinone derivatives.[5][8]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar sugar moieties, a-casanthranol is expected to have very low solubility in nonpolar solvents.[7]

-

Polar Protic Solvents (e.g., Methanol): Solubility may be limited, similar to its insolubility in ethanol.

For novel applications, it is imperative to experimentally determine the solubility in the specific solvent system of interest.

Experimental Protocol for Solubility Determination

A standardized and reproducible method is crucial for determining the solubility of a compound. The shake-flask method is a widely accepted technique for measuring equilibrium solubility.[9]

Shake-Flask Method for Equilibrium Solubility

This protocol provides a reliable means to quantify the solubility of a-casanthranol in a given solvent.

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid a-casanthranol to a known volume of the selected solvent (e.g., DMSO, ethanol, water) in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the solute.[9]

-

-

Quantification:

-

The concentration of a-casanthranol in the clear, saturated filtrate is then determined using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate technique for this purpose.[9][11] A calibration curve with known concentrations of a-casanthranol should be used for accurate quantification.

-

-

Data Reporting:

-

The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[9]

-

Potential Biological Activity and Signaling Pathways

a-Casanthranol and its constituent anthranoid glycosides are primarily known for their laxative effects, which involve stimulating intestinal muscle contractions.[4] Beyond this, research into the components of casanthranol, such as emodin and aloe-emodin, has revealed potential genotoxic effects and interactions with critical cellular enzymes like topoisomerase II.[2]

While the direct signaling pathways modulated by the a-casanthranol mixture are not fully elucidated, related natural products and anthraquinones are known to interact with major signaling cascades that regulate cell proliferation, survival, and inflammation. These include the MAPK/ERK and NF-κB pathways.[1][12] Investigating the effects of a-casanthranol on these pathways could be a valuable area of research.

The diagram below illustrates a simplified representation of the MAPK/ERK signaling pathway, a common target for bioactive natural products.

This guide provides foundational technical information for researchers working with a-casanthranol. Accurate solubility data and standardized protocols are essential for reproducible experimental outcomes and the successful development of new therapeutic agents. Further research is warranted to fully characterize its solubility in a broader range of pharmaceutically relevant solvents and to elucidate its precise mechanisms of action on cellular signaling pathways.

References

- 1. apexbt.com [apexbt.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Anthraquinone - Wikipedia [en.wikipedia.org]

- 7. uychem.com [uychem.com]

- 8. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Casanthranol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casanthranol, a complex mixture of anthranol glycosides derived from the bark of Rhamnus purshiana (Cascara sagrada), has a long history of use as a stimulant laxative. This technical guide provides a comprehensive overview of the chemical structures of its primary active components, the cascarosides, and their corresponding aglycones, emodin and aloe-emodin. It delves into their physicochemical properties, mechanism of action, and the signaling pathways they modulate. Detailed experimental protocols for the isolation, and analysis of these compounds are provided, alongside a review of their pharmacokinetic profiles and genotoxicity. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of natural product-based therapeutics.

Chemical Structure and Physicochemical Properties

This compound is not a single chemical entity but a mixture of several active compounds. The principal components are the cascarosides, which are anthranoid glycosides. Upon hydrolysis, these glycosides yield aglycones, primarily emodin and aloe-emodin.

Chemical Structures of Active Components

The primary active constituents of this compound are cascarosides A, B, C, D, E, and F. These are O- and C-glycosides of anthrone derivatives.

-

Cascarosides A and B are stereoisomers of 8-O-β-D-glucopyranosyl-aloe-emodin anthrone-10-C-β-D-glucopyranoside.

-

Cascarosides C and D are stereoisomers of 8-O-β-D-glucopyranosyl-chrysophanol anthrone-10-C-β-D-glucopyranoside.

-

Cascarosides E and F are stereoisomers of 8-O-β-D-glucopyranosyl-emodin anthrone-10-C-β-D-glucopyranoside.

The aglycones released upon hydrolysis are:

-

Aloe-emodin: 1,8-dihydroxy-3-(hydroxymethyl)anthraquinone

-

Emodin: 1,3,8-trihydroxy-6-methylanthraquinone

-

Chrysophanol: 1,8-dihydroxy-3-methylanthraquinone

Physicochemical Properties

Quantitative data on the physicochemical properties of the individual cascarosides are not extensively available in the literature. The following tables summarize the available data for the aglycones, emodin and aloe-emodin, and general properties of cascarosides.

Table 1: Physicochemical Properties of Emodin and Aloe-emodin

| Property | Emodin | Aloe-emodin |

| Molecular Formula | C₁₅H₁₀O₅ | C₁₅H₁₀O₅ |

| Molecular Weight | 270.24 g/mol [1] | 270.24 g/mol [2] |

| Appearance | Orange needles or powder[1] | Yellow-orange needles[3] |

| Melting Point | 256-257 °C | 223-224 °C[3] |

| Solubility | Practically insoluble in water; soluble in alcohol, aqueous alkali hydroxide solutions[1] | Soluble in hot ethanol, ether, benzene[3] |

| logP (calculated) | ~2.7[1] | ~1.8[2] |

| pKa (predicted) | Multiple acidic protons, with the first pKa around 7.5 | Multiple acidic protons, with the first pKa around 8.0 |

Table 2: General Properties of Cascarosides

| Property | Description |

| Appearance | Yellowish-brown powder |

| Solubility | Soluble in water and alcohol[4] |

| General Reactivity | As glycosides, they are susceptible to hydrolysis under acidic conditions or by enzymatic action. |

Mechanism of Action

The laxative effect of this compound is not exerted by the cascarosides themselves but by their active metabolite, primarily emodin-9-anthrone.

dot

Caption: Mechanism of action of this compound.

The process begins with the oral administration of this compound. The cascaroside glycosides are resistant to digestion in the upper gastrointestinal tract and travel to the large intestine. There, they are hydrolyzed by bacterial β-glucosidases, which cleave the sugar moieties to release the active aglycone, primarily emodin-9-anthrone. This active metabolite then exerts its laxative effect by stimulating the smooth muscle of the colon, leading to increased peristalsis, and by promoting the secretion of water and electrolytes into the colonic lumen.

Signaling Pathways

The aglycones of cascarosides, particularly emodin and aloe-emodin, have been shown to modulate several intracellular signaling pathways, which may account for their diverse biological activities beyond their laxative effects.

PI3K/Akt/mTOR Pathway Modulation by Emodin

Emodin has been reported to inhibit the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is a critical regulator of cell growth, proliferation, and survival.

dot

Caption: Emodin's inhibitory effect on the PI3K/Akt/mTOR pathway.

Wnt/β-catenin Pathway Modulation by Aloe-emodin

Aloe-emodin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in cell fate determination, proliferation, and migration.

dot

Caption: Aloe-emodin's inhibition of the Wnt/β-catenin pathway.

Experimental Protocols

Isolation of Cascarosides from Rhamnus purshiana Bark

This protocol describes a general method for the extraction and isolation of cascarosides.

dot

Caption: Workflow for the isolation of cascarosides.

Methodology:

-

Extraction: Powdered Rhamnus purshiana bark is extracted with methanol at room temperature for 24 hours.

-

Concentration: The methanol extract is concentrated under reduced pressure to a thick syrup.

-

Precipitation: The concentrated extract is slowly added to boiling isopropyl alcohol with vigorous stirring. The ratio of extract to isopropanol should be approximately 1:20 (w/v).

-

Cooling and Filtration: The mixture is cooled to room temperature, and the precipitated solids are collected by filtration.

-

Drying: The collected solids are dried under vacuum to yield a crude mixture of cascarosides.

-

Further Purification (Optional): The crude cascarosides can be further purified by techniques such as column chromatography on silica gel or by high-performance countercurrent chromatography.

Analytical Methods

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A typical gradient might be:

-

0-10 min: 10-30% B

-

10-25 min: 30-60% B

-

25-30 min: 60-10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm.

-

Sample Preparation: A known weight of the this compound-containing sample is dissolved in methanol, filtered through a 0.45 µm filter, and injected into the HPLC system.

-

Quantification: Cascarosides are quantified by comparing their peak areas with those of a standard curve prepared from isolated and purified cascarosides.

-

Stationary Phase: Silica gel 60 F254 TLC plates.

-

Mobile Phase: A mixture of ethyl acetate, methanol, and water (e.g., in a ratio of 100:13.5:10 v/v/v).

-

Sample Application: Samples are dissolved in methanol and spotted onto the TLC plate.

-

Development: The plate is developed in a saturated TLC chamber until the solvent front reaches approximately 1 cm from the top of the plate.

-

Visualization: The plate is dried and visualized under UV light (254 nm and 365 nm). Anthranoid glycosides typically appear as dark spots on a fluorescent background at 254 nm and may fluoresce at 365 nm. Spraying with a 10% ethanolic potassium hydroxide solution can enhance visualization, with anthraquinones often turning red or violet.

Pharmacokinetics

The pharmacokinetic profile of this compound is complex due to its nature as a mixture of glycosides that require metabolic activation.

Table 3: General Pharmacokinetic Parameters of Anthranoid Glycosides

| Parameter | Description |

| Absorption | The cascaroside glycosides are poorly absorbed in the small intestine due to their hydrophilicity. |

| Distribution | After absorption of the aglycones from the colon, they are distributed to various tissues. |

| Metabolism | The primary metabolism occurs in the large intestine by bacterial enzymes, leading to the formation of the active aglycone, emodin-9-anthrone. Absorbed aglycones can undergo further metabolism in the liver, including glucuronidation and sulfation. |

| Excretion | Metabolites are primarily excreted in the feces, with a smaller amount excreted in the urine. |

Genotoxicity

The genotoxic potential of the aglycones of this compound, particularly emodin and aloe-emodin, has been a subject of investigation with some conflicting results.

Table 4: Summary of Genotoxicity Data for Emodin and Aloe-emodin

| Assay | Compound | Results |

| Ames Test | Emodin | Positive in some Salmonella typhimurium strains (e.g., TA1537), indicating frameshift mutations, often requiring metabolic activation[7]. |

| Aloe-emodin | Positive in Salmonella typhimurium strains TA1537 and TA98[8]. | |

| In vivo Micronucleus Test | Emodin | Negative in mouse bone marrow cells at doses up to 2000 mg/kg[9]. |

| Aloe-emodin | Negative in rat bone marrow cells[10]. | |

| In vivo Comet Assay | Aloe-emodin | Some studies report DNA damage in the colon and kidney of mice at high doses[3][8], while others show no genotoxic activity[11][12]. |

The discrepancy between in vitro and in vivo results may be due to differences in metabolism and detoxification in the whole organism compared to cell-based assays.

Experimental Protocol: Ames Test for Mutagenicity[8][14][15]

-

Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are commonly used.

-

Metabolic Activation: The test is performed with and without a rat liver homogenate (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

-

Procedure: a. The test compound is dissolved in a suitable solvent (e.g., DMSO). b. The bacterial culture, test compound, and S9 mix (if applicable) are combined in molten top agar. c. The mixture is poured onto minimal glucose agar plates. d. The plates are incubated at 37°C for 48-72 hours.

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Conclusion

This compound is a complex natural product whose laxative activity is dependent on the metabolic activation of its constituent cascaroside glycosides by the gut microbiota. The resulting aglycones, emodin and aloe-emodin, modulate various signaling pathways, suggesting a broader range of biological activities. While analytical methods for the characterization of this compound are established, further research is needed to fully elucidate the pharmacokinetic profiles of the individual cascarosides and to resolve the conflicting reports on the genotoxicity of their aglycones. This technical guide provides a foundational understanding of the chemical and biological properties of this compound, which is essential for its safe and effective use and for the development of new therapeutics based on its active components.

References

- 1. Genetic Toxicity Test of Emodin by Ames, Micronucleus, Comet Assays and Microarray Analysis Showing Differential Result -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 2. researchgate.net [researchgate.net]

- 3. Aloe-emodin-induced DNA fragmentation in the mouse in vivo comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigations on DNA binding in rat liver and in Salmonella and on mutagenicity in the Ames test by emodin, a natural anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of anthraquinones in Rhamnus purshiana using high-performance liquid chromatography coupled to diode array detector and simple ultraviolet spectroscopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lack of emodin genotoxicity in the mouse micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Aloe-emodin, a hydroxyanthracene derivative, is not genotoxic in an in vivo comet test - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Degradation Pathways and Stability of Casanthranol

Introduction

Casanthranol is a complex mixture of purified anthranol glycosides derived from the dried bark of Rhamnus purshiana, commonly known as Cascara sagrada.[1][2][3][4][5][6] It is utilized as a stimulant laxative, encouraging bowel movements by acting on the intestinal wall.[2][4] this compound is comprised of two primary active fractions, this compound A and this compound B. Upon oxidative hydrolysis, this compound A yields emodin, while this compound B produces aloe-emodin and traces of chrysophanic acid.[1][6]

While detailed scientific literature specifically on the degradation pathways and stability of this compound is limited, extensive research is available for sennosides, which are structurally and functionally similar anthraquinone glycosides found in Senna (Senna alexandrina). This guide will leverage the comprehensive data on sennosides to infer and present potential degradation pathways and stability characteristics relevant to this compound, providing researchers, scientists, and drug development professionals with a thorough technical overview.

Factors Influencing Stability

The stability of anthranoid glycosides like those in this compound and sennosides is influenced by several environmental factors, including pH, light, and temperature.

pH-Dependent Stability

The chemical stability of sennosides in aqueous solutions is highly dependent on pH. Studies have shown that the best stability is achieved at a pH of 6.5, with the poorest stability observed at a pH of 8.0.[7] In acidic solutions, the acute toxicity of sennoside solutions was found to increase over time during storage.[7]

Photostability

Sennosides are susceptible to degradation upon exposure to light. In solution, a significant loss of 20%-60% of sennosides was observed after just one day of light exposure, with a degradation rate as high as 2%-2.5% per hour.[8][9] This highlights the critical need for light protection during the analysis and storage of liquid preparations containing these compounds. Interestingly, the formation of aglycones, a hypothesized degradation product, was not observed during forced degradation by light exposure.[8][9]

Temperature and Storage Conditions

Elevated temperatures can accelerate the degradation of sennosides. Forced decomposition of a senna extract at high temperatures led to the oxidative decomposition of sennosides to rhein 8-O-glucoside.[10][11] In powdered senna leaves, enzymatic processes at 40°C and 75% relative humidity caused the degradation of sennosides to sennidine monoglycosides and the hydrolysis of rhein 8-O-glucoside to rhein.[10][11]

Quantitative Stability Data

The following tables summarize the quantitative data on the stability of sennosides under various conditions.

Table 1: pH-Dependent Stability of Sennosides in Aqueous Solution

| pH | Stability (t90) |

| 6.5 | 8.4 months |

| 8.0 | 2.5 months |

| Data sourced from a study on the chemical stability of sennoside solutions.[7] |

Table 2: Photostability of Sennosides in Solution

| Condition | Observation |

| Visible Light Protection | Stable for 14 days at room temperature |

| 1 Day of Light Exposure | 20%-60% loss of sennosides |

| Hourly Degradation Rate | 2%-2.5% per hour with light exposure |

| Data from a study on the photostability of sennosides and their aglycones in solution.[8][9] |

Degradation Pathways

The degradation of anthranoid glycosides can proceed through several pathways, primarily enzymatic hydrolysis and oxidation.

Enzymatic Degradation in Crude Plant Material

In powdered senna leaves, enzymatic processes are a key driver of degradation under certain storage conditions. This pathway involves the breakdown of sennosides into sennidine monoglycosides and the hydrolysis of rhein 8-O-glucoside to rhein.

Oxidative Degradation in Extracts

In contrast, commercial extracts under forced decomposition at high temperatures show a different degradation pattern. The primary pathway observed is the oxidative decomposition of sennosides to rhein 8-O-glucoside.

Experimental Protocols

The following methodologies are representative of those used in the stability and degradation studies of sennosides and can be adapted for this compound.

Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method with photodiode array detection is commonly used for the analytical fingerprinting and stability control of senna leaves and extracts.[10][11]

-

Objective: To separate and quantify sennosides and their degradation products.

-

Instrumentation: HPLC system with a photodiode array detector.

-

Mobile Phase and Gradient: A suitable gradient of solvents, such as acetonitrile and a phosphoric acid solution, is used to achieve optimal separation.

-

Column: A C18 reversed-phase column is typically employed.

-

Detection: Wavelengths are monitored to detect and quantify the various components.

-

Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products.

-

Objective: To accelerate the degradation of the substance under various stress conditions.

-

Conditions:

-

Acid/Base Hydrolysis: Treatment with acidic and basic solutions at elevated temperatures.

-

Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.

-

Photodegradation: Exposure to a defined light source (e.g., UV and visible light) for a specified duration.

-

Thermal Stress: Storage at high temperatures (e.g., 70°C).[11]

-

-

Analysis: The stressed samples are analyzed using a validated stability-indicating HPLC method to identify and quantify the degradation products. Mass spectrometry (MS) can be coupled with HPLC to aid in the structural elucidation of the degradants.

While direct data on the degradation and stability of this compound is not abundant, the information available for the closely related sennosides provides a robust framework for understanding its potential behavior. The stability of these anthranoid glycosides is critically dependent on pH, with optimal stability in slightly acidic conditions, and they are susceptible to degradation by light and heat. The primary degradation pathways appear to be enzymatic hydrolysis in crude plant materials and oxidative decomposition in extracts. For researchers and drug development professionals, it is imperative to control these environmental factors and to employ validated stability-indicating analytical methods to ensure the quality, safety, and efficacy of products containing this compound.

References

- 1. This compound [drugfuture.com]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. merckmillipore.com [merckmillipore.com]